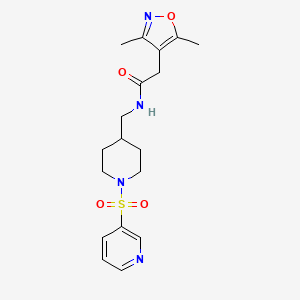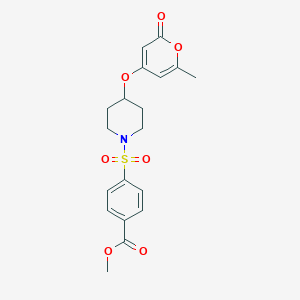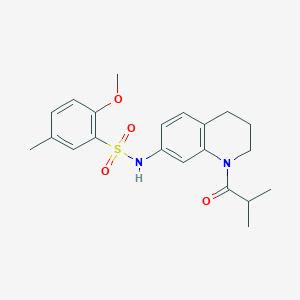
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Receptor Interaction and Modulation
The compound has been investigated for its potential in modulating receptor activity, particularly dopamine receptors. A study by Baures et al. (1994) designed and synthesized compounds to mimic the "C5" hydrogen-bonded structure found in similar peptidomimetic compounds. These analogs, including structures related to 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, were found to enhance the binding of dopamine D2 receptor agonists in a dose-dependent manner, indicating their potential role in receptor modulation and their application in neurological research (Baures et al., 1994).
Antagonistic Properties on Opioid Receptors
Research by Grimwood et al. (2011) on a structurally similar compound, PF-04455242, highlighted its high-affinity antagonistic properties on κ-opioid receptors. This compound demonstrated selectivity for κ-opioid receptors in vivo, blocking opioid-induced analgesia and showing potential therapeutic applications in treating depression and addiction disorders. This suggests that related compounds, including 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, could be explored for similar pharmacological profiles and applications (Grimwood et al., 2011).
Antimicrobial Nano-Materials
A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives by Mokhtari and Pourabdollah (2013) evaluated their antimicrobial activities against pathogenic bacteria and Candida species. These compounds, sharing structural motifs with 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, showed significant efficacy against fungi, particularly C. utilis, demonstrating the potential of these compounds in antimicrobial research and their application in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
G-Quadruplex Stabilization and Cytotoxic Activity
Research into pyridyl polyoxazoles, compounds with similar structural features to 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, has shown that these derivatives can act as selective G-quadruplex stabilizers. These compounds exhibit cytotoxic activity against human tumor cell lines, suggesting their utility in cancer research and potential therapeutic applications in oncology (Blankson et al., 2013).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-17(14(2)26-21-13)10-18(23)20-11-15-5-8-22(9-6-15)27(24,25)16-4-3-7-19-12-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYJQTUYGMNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)


![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)
![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2989675.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2989676.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989681.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)